(113C)Methanesulfonyl chloride

Description

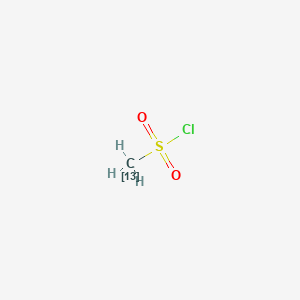

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(113C)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3ClO2S/c1-5(2,3)4/h1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARBMVPHQWIHKH-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745957 | |

| Record name | (~13~C)Methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216581-01-9 | |

| Record name | (~13~C)Methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1216581-01-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization of 113c Methanesulfonyl Chloride

Methodologies for Isotopic Incorporation of Carbon-13 into Methyl Moieties

The introduction of a ¹³C label into the methyl group of methanesulfonyl chloride begins with the synthesis of a ¹³C-labeled precursor, which is then converted to the final product. The strategic selection of the initial ¹³C-labeled starting material is crucial for an efficient synthetic route.

The primary precursor for (¹³C)methanesulfonyl chloride is (¹³C)methylsulfonic acid. The synthesis of this labeled acid can be achieved through several established methods, starting from simple, commercially available ¹³C-labeled C1 synthons.

One common strategy involves the reaction of a ¹³C-labeled methylating agent, such as (¹³C)dimethyl sulfate, with a sulfite (B76179) salt, like ammonium (B1175870) sulfite. google.com This reaction directly yields the salt of (¹³C)methylsulfonic acid, which can then be acidified. Another viable pathway is the oxidation of ¹³C-labeled dimethyl disulfide ((¹³C)H₃S-S(¹³C)H₃). sciencemadness.org Direct sulfonation of (¹³C)methane with sulfur trioxide also presents a potential route, leveraging an abundant but less reactive C1 source. researchgate.net The choice of method often depends on the availability and cost of the ¹³C-labeled starting material.

| ¹³C-Labeled Precursor | Reaction Type | Key Reagents | Reference |

|---|---|---|---|

| (¹³C)Dimethyl Sulfate | Sulfonate Alkylation | Ammonium Sulfite or Sodium Sulfite | google.com |

| (¹³C)Dimethyl Disulfide | Oxidation | Oxidizing agents (e.g., nitric acid) | sciencemadness.org |

| (¹³C)Methane | Direct Sulfonation | Sulfur Trioxide (SO₃) | researchgate.net |

| (¹³C)Methylmagnesium Iodide | Reaction with Sulfuryl Chloride | Sulfuryl Chloride (SO₂Cl₂) followed by hydrolysis | orgsyn.org |

Once (¹³C)methylsulfonic acid is obtained, it is converted to the corresponding acid chloride, (¹³C)methanesulfonyl chloride. This transformation is a standard procedure in organic synthesis, typically involving the use of a chlorinating agent. orgsyn.org

The most common and effective reagent for this conversion is thionyl chloride (SOCl₂). orgsyn.org The reaction involves heating (¹³C)methylsulfonic acid with an excess of thionyl chloride, often without a solvent, followed by distillation to purify the product. An established procedure involves adding thionyl chloride to the heated acid and maintaining the temperature for several hours to ensure complete conversion. orgsyn.org Alternative chlorinating agents include phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). orgsyn.org

| Chlorinating Agent | Chemical Formula | Typical Reaction Conditions | Reference |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Heated with (¹³C)methylsulfonic acid (e.g., 95°C), followed by distillation. | orgsyn.org |

| Phosphorus Pentachloride | PCl₅ | Reaction with the sodium or free acid form of (¹³C)methylsulfonic acid. | orgsyn.org |

| Phosphorus Oxychloride | POCl₃ | Reaction with the sodium salt of (¹³C)methylsulfonic acid. | orgsyn.org |

Advanced Spectroscopic Techniques for Isotopic Purity and Structural Confirmation

Following synthesis, the structural integrity and isotopic enrichment of the (¹³C)methanesulfonyl chloride must be rigorously confirmed. High-resolution NMR spectroscopy and mass spectrometry are the principal analytical tools employed for this purpose.

¹³C NMR spectroscopy provides direct evidence for the successful incorporation of the carbon-13 isotope and confirms the chemical environment of the labeled carbon atom. bhu.ac.in For (¹³C)methanesulfonyl chloride, the spectrum is characterized by a prominent signal for the ¹³C-enriched methyl group.

In a standard proton-decoupled ¹³C NMR spectrum, the labeled carbon of (¹³C)methanesulfonyl chloride appears as a single, intense singlet. bhu.ac.in The chemical shift for this carbon is typically observed around 52.8 ppm. researchgate.net The significant intensity of this peak relative to any natural abundance signals serves as immediate proof of isotopic enrichment. If a proton-coupled spectrum is acquired, the signal for the ¹³CH₃ group would appear as a quartet due to one-bond coupling with the three attached protons, confirming the integrity of the methyl group. bhu.ac.in

| Compound | Carbon Atom | Expected Chemical Shift (δ) | Multiplicity (Proton-Decoupled) | Reference |

|---|---|---|---|---|

| (¹³C)Methanesulfonyl Chloride | ¹³CH₃ | ~52.8 ppm | Singlet | researchgate.net |

Mass spectrometry is an indispensable technique for determining the molecular weight of the synthesized compound and quantifying the level of isotopic enrichment. researchgate.netchemicalbook.com By comparing the mass of the labeled compound to its unlabeled analogue, the presence of the ¹³C isotope is unequivocally verified.

The molecular ion peak (M⁺) for unlabeled methanesulfonyl chloride appears at a mass-to-charge ratio (m/z) corresponding to its molecular weight (~114 g/mol ). spectrabase.com For (¹³C)methanesulfonyl chloride, the molecular ion peak is shifted to a higher m/z value by approximately one mass unit. High-resolution mass spectrometry (HRMS) can precisely determine the mass of the molecular ion, allowing for confirmation of the elemental formula ¹³C¹²C₀H₃ClO₂S. acgpubs.org The relative intensities of the M⁺ peak for the labeled compound versus the peak for any residual unlabeled compound allow for the calculation of isotopic purity, a critical parameter for quantitative tracer studies. musechem.com

| Compound | Formula | Expected Exact Mass [M]⁺ | Mass Shift | Reference |

|---|---|---|---|---|

| Methanesulfonyl Chloride | CH₃ClO₂S | 113.954228 g/mol | M | spectrabase.com |

| (¹³C)Methanesulfonyl Chloride | ¹³CH₃ClO₂S | ~114.957583 g/mol | M+1 | lgcstandards.comsigmaaldrich.com |

Mechanistic Investigations Utilizing 113c Methanesulfonyl Chloride

Elucidation of Reaction Pathways through Carbon-13 Tracing

By replacing the naturally abundant carbon-12 atom with a carbon-13 atom in the methyl group of methanesulfonyl chloride, chemists can follow the carbon's journey using techniques like ¹³C NMR spectroscopy and mass spectrometry. rsc.orgnih.govnih.gov This tracing methodology is instrumental in confirming reaction pathways and identifying the products of bond-forming and bond-breaking events involving the sulfonyl group.

Methanesulfonyl chloride is a common precursor for the in-situ generation of sulfene (B1252967) (CH₂=SO₂), a highly reactive intermediate. scirp.org The reaction is typically induced by a base, such as triethylamine (B128534), which abstracts a proton from the methyl group, leading to the elimination of hydrogen chloride.

When (¹³C)Methanesulfonyl chloride is used, the resulting sulfene is ¹³C-labeled. This allows for unambiguous tracking of the labeled carbon atom as the sulfene undergoes subsequent reactions, such as cycloadditions. For instance, in the [4+2] cycloaddition reaction between sulfene and azatrienes, the use of (¹³C)methanesulfonyl chloride would result in a ¹³C-labeled thiazinedioxide product. scirp.org Spectroscopic analysis of the product can confirm that the labeled carbon from the sulfene has been incorporated into the heterocyclic ring, providing direct evidence for the proposed reaction mechanism. scirp.org

Research on the cycloaddition of sulfene, generated from methanesulfonyl chloride and triethylamine, with various cross-conjugated azatrienes has demonstrated the high regioselectivity of these reactions, exclusively yielding [4+2] cycloadducts. scirp.org The table below summarizes the reactants and the resulting functionalized thiazinedioxide derivatives.

| Azatriene Reactant | Generated Sulfene Source | Product (Functionalized Thiazinedioxide) | Yield |

|---|---|---|---|

| N-(4-Chlorobenzylidene)-4-methoxyaniline derived azatriene | Methanesulfonyl chloride / Triethylamine | 2-(4-Methoxyphenyl)-3-(4-chlorophenyl)-4-styryl-N-mesyl-1,2,3,4-tetrahydro-1,2-thiazine-1,1-dioxide | 81% |

| N-(4-Chlorobenzylidene)aniline derived azatriene | Methanesulfonyl chloride / Triethylamine | 2-Phenyl-3-(4-chlorophenyl)-4-styryl-N-mesyl-1,2,3,4-tetrahydro-1,2-thiazine-1,1-dioxide | 75% |

| N-Benzylidene-4-methylaniline derived azatriene | Methanesulfonyl chloride / Triethylamine | 2-(p-Tolyl)-3-phenyl-4-styryl-N-mesyl-1,2,3,4-tetrahydro-1,2-thiazine-1,1-dioxide | 79% |

Table 1: Examples of [4+2] Cycloaddition Reactions of Sulfene with Azatrienes. Data sourced from Singh, P. and Bisetty, K. (2012). scirp.org

Methanesulfonyl chloride is widely used to convert alcohols into methanesulfonates (mesylates), which are excellent leaving groups in nucleophilic substitution and elimination reactions. lookchem.com In many cases, the departure of the mesylate group generates a carbocation intermediate that can undergo rearrangement before being trapped by a nucleophile. researchgate.netgrafiati.com

The use of (¹³C)methanesulfonyl chloride to prepare a ¹³C-labeled mesylate group is less common than labeling the substrate itself. However, studies on rearrangement reactions frequently employ ¹³C labeling on the carbon skeleton of the substrate to track the migration of atoms. For example, in the solvolysis of specifically labeled ¹³C isotopologues of cis-2-(4-nitrophenoxy)bicyclo[4.1.0]heptane, NMR spectroscopy was used to characterize the pathways for the rearrangement to ¹³C-labelled 4-(2,2,2-trifluoroethoxy)cycloheptene. grafiati.com These studies show that an initially formed cationic intermediate undergoes a degenerate rearrangement before nucleophilic capture. grafiati.com Similarly, the solvolysis of cyclopropylcarbinyl mesylate, where the carbinol carbon is labeled with ¹³C, has been used to provide evidence for the formation of symmetrical intermediates. researchgate.net

While these studies label the substrate, applying (¹³C)methanesulfonyl chloride would place the isotopic label on the leaving group. This would be useful for studying reactions where the mesylate anion might re-attack the carbocation at a different position or to quantify the extent of ion-pair return mechanisms.

Kinetic Isotope Effect (KIE) Studies with (¹³C)Methanesulfonyl Chloride

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.org Measuring the ¹³C KIE (k₁₂/k₁₃) by comparing the reaction rate of a ¹²C-containing reactant with its ¹³C-labeled counterpart provides profound insight into the rate-determining step of a reaction. princeton.eduillinois.edu A KIE value greater than 1 (k₁₂/k₁₃ > 1) is a "normal" KIE, indicating that the ¹²C-containing reactant reacts faster, while a value less than 1 is an "inverse" KIE.

Kinetic isotope effects are classified as primary or secondary.

Primary KIEs are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. wikipedia.org For a sulfonylation reaction using (¹³C)methanesulfonyl chloride, a significant primary ¹³C KIE would be expected if the formation of the C-S bond or its cleavage is part of the slowest step of the reaction.

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond-making or -breaking in the rate-determining step. wikipedia.orglibretexts.org These effects are typically smaller than primary KIEs and arise from changes in the vibrational environment of the isotope between the ground state and the transition state, often related to changes in hybridization. libretexts.org For example, in an Sₙ1 reaction, an inverse α-secondary KIE (kH/kD < 1) is often seen at the reaction center due to rehybridization from sp³ to sp².

In the context of sulfonylation, the magnitude of the ¹³C KIE can help distinguish between different mechanistic pathways, such as an associative (Sₙ2-like) versus a dissociative (Sₙ1-like) mechanism. nih.gov

| Reaction Type | Typical 13C KIE (k12/k13) | Interpretation |

|---|---|---|

| SN2 Reaction | > 1.02 (Normal) | Significant bond formation/breaking at the carbon center in the transition state. nih.gov |

| SN1 Reaction | ~0.98 - 1.01 (Inverse to small Normal) | Effects of bond cleavage are nearly offset by bond strengthening from hyperconjugation in the carbocationic transition state. nih.gov |

| E2 Elimination | > 1.0 (Normal) | C-H bond is broken in the rate-determining step (for 2H KIE); a secondary 13C KIE would be expected at the carbon. princeton.edu |

Table 2: Illustrative ¹³C Kinetic Isotope Effects for Different Reaction Mechanisms. princeton.edunih.gov

Predicting kinetic isotope effects through computational chemistry has become a vital complementary tool to experimental studies. Using methods like variational transition state theory (VTST), researchers can calculate theoretical KIEs for proposed reaction mechanisms. copernicus.orgnih.gov By comparing these computed values with experimental results, it is possible to validate or discard potential transition state structures and reaction pathways.

For example, computational studies have been used to explain the order-of-magnitude difference in the ¹³C KIE for the reaction of OH radicals with CH₃Cl compared to CH₄. nih.gov Calculations showed this was due to a lower barrier to the internal rotation of the OH radical in the transition state of the CH₄+OH reaction. nih.gov Similar computational approaches could be applied to reactions involving (¹³C)methanesulfonyl chloride to model the transition states of sulfonylation or sulfene-forming reactions. This would allow for a more detailed understanding of the geometry and vibrational frequencies of the transition state, which ultimately determine the magnitude of the KIE. copernicus.org

Synthetic Applications of 113c Methanesulfonyl Chloride in Labeled Compound Synthesis

Preparation of (113C)Methanesulfonates for Downstream Transformations

The most fundamental application of (113C)Methanesulfonyl chloride is the conversion of alcohols into (113C)methanesulfonates, commonly known as mesylates. This reaction, typically carried out in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, transforms a poorly reactive hydroxyl group into an excellent leaving group. The methanesulfonate (B1217627) anion is highly stabilized by resonance, making it readily displaced in subsequent reactions.

The general transformation is as follows: R-OH + (113C)H₃SO₂Cl → R-O-SO₂(113C)H₃ + HCl

This conversion is critical for enabling a variety of downstream reactions that would otherwise be inefficient or impossible with the parent alcohol. The resulting labeled mesylates are stable, often crystalline, intermediates that can be purified before use in further synthetic steps.

Nucleophilic Substitution Reactions with Labeled Mesylates

(113C)Methanesulfonates are ideal substrates for nucleophilic substitution reactions (Sₙ1 and Sₙ2). The labeled mesylate group can be displaced by a wide range of nucleophiles, effectively transferring the ¹³C-labeled moiety into a new molecule or, more commonly, facilitating the introduction of another functional group onto the labeled carbon backbone.

In Sₙ2 reactions, a nucleophile attacks the carbon atom bearing the mesylate group, leading to an inversion of stereochemistry. This stereospecificity is highly valuable in the synthesis of chiral molecules. Because the mesylation of the alcohol itself proceeds with retention of configuration, the two-step sequence of mesylation followed by Sₙ2 substitution results in a net inversion of the original stereocenter.

Table 1: Examples of Nucleophilic Substitution with (113C)Mesylates

| Nucleophile (Nu⁻) | Product Type | Significance |

|---|---|---|

| Halides (e.g., I⁻, Br⁻, Cl⁻) | Labeled Alkyl Halides | Precursors for Grignard reagents, organometallics, and further substitutions. |

| Azide (B81097) (N₃⁻) | Labeled Alkyl Azides | Key intermediates for the synthesis of labeled amines via reduction. |

| Cyanide (CN⁻) | Labeled Nitriles | Allows for carbon chain extension and can be hydrolyzed to carboxylic acids. |

| Thiolates (RS⁻) | Labeled Thioethers | Introduction of sulfur-containing functional groups into labeled molecules. |

Elimination Reactions Mediated by this compound Derivatives

When (113C)methanesulfonates are treated with a strong, non-nucleophilic base, they can undergo elimination reactions (E1 and E2) to form alkenes. This process involves the removal of the mesylate group and a proton from an adjacent carbon atom. Elimination reactions often compete with substitution reactions, and the outcome can be controlled by careful selection of the base, solvent, and temperature. For instance, bulky bases and higher temperatures typically favor elimination. This pathway is a reliable method for introducing unsaturation into ¹³C-labeled carbon skeletons.

Reduction and Rearrangement Processes Involving Labeled Substrates

The (113C)methanesulfonate group can also be removed through reduction. A common method involves treatment with a hydride reagent, such as lithium aluminum hydride (LiAlH₄), which displaces the mesylate group to form a C-H bond. This deoxygenation process effectively replaces the original hydroxyl group with hydrogen, a useful transformation in multistep syntheses.

Furthermore, labeled methanesulfonates serve as intermediates in various molecular rearrangements. For example, oxime methanesulfonates are known to undergo the Beckmann rearrangement when treated with a Lewis acid. The use of a ¹³C-labeled mesylate in such a reaction would allow for mechanistic studies or the synthesis of a labeled amide product.

Synthesis of (113C)Methanesulfonamides and Related Sulfur-Containing Heterocycles

This compound reacts readily with primary and secondary amines to yield stable (113C)methanesulfonamides. This reaction is a cornerstone for the synthesis of many biologically active compounds, as the sulfonamide functional group is a key pharmacophore in a wide range of drugs. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

R₂NH + (113C)H₃SO₂Cl → R₂N-SO₂(113C)H₃ + HCl

In addition to forming sulfonamides, this compound is a precursor for the synthesis of labeled sulfur-containing heterocycles. Upon treatment with a strong base like triethylamine, it can undergo elimination to generate the highly reactive intermediate, (113C)sulfene ((113C)H₂C=SO₂). This intermediate can then participate in cycloaddition reactions with various unsaturated compounds to form a range of four, five, or six-membered sulfur-containing rings.

Utilization in the Synthesis of Labeled Bioactive Molecules and Pharmaceutical Intermediates

The primary driver for the use of this compound is the synthesis of isotopically labeled bioactive molecules for research and development. Stable isotope labeling is indispensable in the pharmaceutical industry for several key applications:

Pharmacokinetic and Metabolism Studies: Labeled compounds are administered to track their absorption, distribution, metabolism, and excretion (ADME) profile. The ¹³C label allows for unambiguous detection by mass spectrometry.

Quantitative Analysis: Labeled molecules are used as internal standards in bioanalytical assays (e.g., LC-MS) to accurately quantify the concentration of an unlabeled drug in biological samples.

Mechanism of Action Studies: Introducing a ¹³C label can help elucidate the metabolic fate of a drug and identify its active metabolites.

This compound provides a direct method for incorporating a ¹³C-methyl group into a precursor molecule, which can then be elaborated into the final labeled active pharmaceutical ingredient (API).

Table 2: Applications in Labeled Bioactive Molecule Synthesis

| Application Area | Purpose of ¹³C Labeling | Role of this compound |

|---|---|---|

| Drug Metabolism Studies | To trace the metabolic fate of a drug candidate. | Forms a labeled mesylate from an alcohol precursor, which is then converted to the final API. |

| Bioanalytical Internal Standards | To provide a reference for accurate quantification in mass spectrometry. | Used to synthesize a stable, labeled version of the drug analyte. |

| NMR Spectroscopic Studies | To probe molecular structure and dynamics. | Introduces a ¹³C-enriched center for enhanced signal detection. |

Role in Advanced Organic Synthesis Methodologies

The use of this compound is integral to advanced methodologies that probe complex biological and chemical systems. In metabolic flux analysis, for example, cells are cultured with ¹³C-labeled nutrients, and the distribution of the label throughout the metabolic network is analyzed to determine the activity of various pathways. Synthesizing labeled standards and intermediates using reagents like this compound is crucial for validating these complex experiments.

Furthermore, in the field of chemical biology, labeled molecules are used as probes to study enzyme mechanisms and protein-ligand interactions. The strategic placement of a ¹³C label via a mesylate intermediate allows researchers to monitor specific chemical transformations within a biological context. The versatility and predictable reactivity of this compound ensure its continued importance as a tool for creating precisely labeled molecules for sophisticated scientific inquiry.

Activation of Hindered Carboxylic Acids via (¹¹³C)Acyl Mesylates

The conversion of sterically hindered carboxylic acids into other functional groups, such as esters or amides, is often challenging due to the steric hindrance around the carboxyl group which impedes nucleophilic attack. A robust method to overcome this challenge involves the activation of the carboxylic acid by converting it into a highly reactive mixed anhydride (B1165640), specifically an acyl mesylate. baranlab.org The use of (¹¹³C)Methanesulfonyl chloride allows for the formation of (¹¹³C)acyl mesylates, which can then readily react with various nucleophiles.

This protocol is particularly effective for preparing sterically encumbered α-diazoketones from the corresponding carboxylic acids. baranlab.org The reaction proceeds by treating the hindered carboxylic acid with (¹¹³C)Methanesulfonyl chloride and a suitable base, such as triethylamine. This generates a transient and highly reactive (¹¹³C)acyl mesylate intermediate. baranlab.org This intermediate is not isolated but is immediately subjected to reaction with a nucleophile, for instance, diazomethane, to yield the desired product. baranlab.org For sterically demanding carboxylic acids, the formation of the acyl mesylate is favored over the formation of a symmetrical anhydride for steric reasons. baranlab.org

The general applicability of this method has been demonstrated for a range of hindered carboxylic acids, proving to be a reliable one-pot protocol. baranlab.org The fleeting existence of the acyl mesylate has been proven through spectroscopic evidence, confirming its role as the key reactive species in the activation of these challenging substrates. baranlab.org

Table 1: Examples of Hindered Carboxylic Acid Activation using Methanesulfonyl Chloride The following data is based on reactions with unlabeled methanesulfonyl chloride and is representative of the expected outcomes with (¹¹³C)Methanesulfonyl chloride.

| Carboxylic Acid Substrate | Reagents | Product (α-Diazoketone) | Yield (%) | Reference |

| Adamantane-1-carboxylic acid | 1. MsCl, Et₃N2. CH₂N₂ | 1-Adamantyl diazomethyl ketone | 86 | baranlab.org |

| 2,4,6-Trimethylbenzoic acid | 1. MsCl, Et₃N2. CH₂N₂ | 2,4,6-Trimethylphenyl diazomethyl ketone | 90 | baranlab.org |

| Pivalic acid | 1. MsCl, Et₃N2. CH₂N₂ | 1-Diazo-3,3-dimethyl-2-butanone | 88 | baranlab.org |

Diazo Transfer Reactions Employing In Situ Generated (¹¹³C)Methanesulfonyl Azide

Diazo transfer reactions are fundamental for the synthesis of diazo compounds, which are versatile intermediates in organic chemistry. ucc.ie However, the reagents traditionally used, such as tosyl azide and methanesulfonyl azide, are potentially explosive and hazardous to handle. researchgate.netresearchgate.net A significantly safer and more efficient approach is the in situ generation of the diazo transfer reagent immediately before its use. researchgate.netresearchgate.net

By using (¹¹³C)Methanesulfonyl chloride, (¹¹³C)methanesulfonyl azide can be generated in situ by reacting it with an azide source, commonly aqueous sodium azide. ucc.ieresearchgate.net The presence of a base like triethylamine facilitates the rapid formation of (¹¹³C)methanesulfonyl azide. ucc.ieresearchgate.net This freshly prepared labeled reagent can then be used in a single synthetic step for a diazo transfer process to an active methylene (B1212753) compound, such as a β-ketoester or β-ketosulfone. researchgate.netresearchgate.net This method avoids the isolation and handling of the hazardous sulfonyl azide, mitigating significant safety risks. researchgate.net

The mechanism of the in situ generation is proposed to proceed through a sulfene (B1252967) or a methanesulfonyl triethylammonium (B8662869) intermediate. ucc.ie This "sulfonyl-azide-free" (SAFE) protocol has been shown to have a remarkable substrate scope and can be conducted in aqueous media. researchgate.netrsc.org

Table 2: Diazo Transfer to Active Methylene Compounds via In Situ Generated Methanesulfonyl Azide The following data is based on reactions with unlabeled methanesulfonyl chloride and is representative of the expected outcomes with (¹¹³C)Methanesulfonyl chloride.

| Substrate | Reagents | Product | Yield (%) | Reference |

| Ethyl acetoacetate | MsCl, NaN₃, Et₃N, aq. MeCN | Ethyl 2-diazoacetoacetate | High | ucc.ie |

| Diethyl malonate | MsCl, NaN₃, Et₃N, aq. MeCN | Diethyl diazomalonate | Good | researchgate.net |

| 1-Phenyl-1,3-butanedione | MsCl, NaN₃, Et₃N, aq. MeCN | 3-Diazo-1-phenyl-1-butanone | Good | researchgate.net |

| (Phenylsulfonyl)acetone | MsCl, NaN₃, Et₃N, aq. MeCN | 1-Diazo-1-(phenylsulfonyl)propan-2-one | Successful | researchgate.net |

Application in Flow Synthesis Methodologies

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, and improved scalability. nih.govmdpi.com These advantages are particularly relevant when dealing with hazardous reagents or highly exothermic reactions. nih.govmdpi.com The in situ generation of (¹¹³C)methanesulfonyl azide from (¹¹³C)Methanesulfonyl chloride is exceptionally well-suited for integration into continuous flow systems. researchgate.netresearchgate.net

In a typical flow setup, streams of (¹¹³C)Methanesulfonyl chloride and sodium azide are mixed and allowed a short residence time in a reactor coil to form (¹¹³C)methanesulfonyl azide. researchgate.net This stream is then immediately merged with a stream of the active methylene substrate, where the diazo transfer reaction occurs. researchgate.net The ability to generate and consume the hazardous azide on demand minimizes the amount of explosive material present at any given time. researchgate.net

Furthermore, flow systems can incorporate in-line quenching and separation steps. researchgate.netresearchgate.net For instance, any residual hazardous azide can be quenched by introducing a sacrificial acceptor molecule before the product stream is collected. researchgate.net This integrated approach allows for the safe and continuous production of labeled diazo compounds, which can be directly telescoped into subsequent reactions, such as thermal Wolff rearrangements. researchgate.net The use of real-time monitoring techniques, like FlowNMR, can be employed to study the reaction mechanism and optimize conditions. ucc.ieresearchgate.net

Table 3: Comparison of Batch vs. Flow Synthesis for Diazo Transfer

| Parameter | Batch Synthesis | Flow Synthesis | Reference |

| Safety | Requires handling and accumulation of potentially explosive sulfonyl azides. | Hazardous azide is generated and consumed in situ; minimal accumulation. | researchgate.net |

| Control | Difficult to control exotherms in large-scale reactions. | Superior heat and mass transfer allows for precise temperature control. | nih.gov |

| Scalability | Scaling up can be problematic and increases risk. | Scaled by running the system for longer durations or using larger reactors. | mdpi.com |

| Integration | Difficult to integrate with subsequent reaction steps. | Allows for "telescoped" reactions and in-line purification/quenching. | researchgate.netresearchgate.net |

Spectroscopic Applications of 113c Methanesulfonyl Chloride and Its Derivatives

Applications of 13C NMR in Structural Elucidation and Reaction Monitoring

The presence of the 13C isotope in (13C)Methanesulfonyl chloride is particularly advantageous in Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. musechem.com Since the natural abundance of 13C is only about 1.1%, the signal from the enriched carbon atom in the labeled compound is significantly enhanced, making it easier to detect and distinguish from other carbon signals in a molecule.

In structural elucidation, the 13C-labeled mesyl group acts as a reporter. When (13C)Methanesulfonyl chloride is used to derivatize a complex molecule, such as a natural product or a pharmaceutical compound, the distinct chemical shift of the labeled carbon provides an unambiguous marker for the site of mesylation. researchgate.netethernet.edu.et This is invaluable for confirming the structure of the resulting sulfonate ester. The precise chemical shift value can also provide information about the local electronic environment of the carbon atom. researchgate.net

Furthermore, 13C NMR is a powerful technique for monitoring the progress of chemical reactions in real-time. researchgate.net By tracking the disappearance of the signal corresponding to (13C)Methanesulfonyl chloride and the appearance of the new signal for the 13C-labeled product, chemists can obtain kinetic data and mechanistic insights. ucc.ie Techniques like FlowNMR, which allow for continuous monitoring of reactions, have been used to study the in situ formation of hazardous reagents like methanesulfonyl azide (B81097) from methanesulfonyl chloride, demonstrating the utility of NMR in following reaction pathways. researchgate.netucc.ie The simplicity of the spectrum, often a single prominent peak for the labeled carbon, allows for clear and straightforward analysis of reaction conversion and kinetics. chemicalbook.com

Table 1: Illustrative 13C NMR Chemical Shifts for Methanesulfonyl Derivatives

| Compound/Fragment | Typical 13C Chemical Shift (δ) in ppm (relative to TMS) |

|---|---|

| (13C)Methanesulfonyl chloride | ~45-55 ppm |

| Alkyl (13C)Methanesulfonate | ~37-42 ppm |

Note: Exact chemical shifts can vary depending on the solvent and the specific structure of the alkyl group.

Advanced Mass Spectrometry Techniques for Analyzing Labeled Reaction Products

Mass spectrometry (MS) is a highly sensitive analytical technique that identifies chemical compounds by measuring their mass-to-charge ratio (m/z). The use of (13C)Methanesulfonyl chloride provides a distinct advantage in MS analysis by introducing a specific mass label into the target molecule. musechem.com The mass of the (13C)methanesulfonyl group is one mass unit higher than its unlabeled counterpart, which allows for the unambiguous identification of reaction products.

When a reaction mixture is analyzed by MS, the products that have incorporated the labeled mesyl group will exhibit a molecular ion peak and fragment ions that are 1 Da heavier than those from any corresponding unlabeled species. musechem.com This mass difference provides a clear and reliable way to trace the fate of the methanesulfonyl group through a reaction sequence and to confirm the structure of the final products.

Advanced techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are often employed for the analysis of complex mixtures. researchgate.net In these methods, the components of a mixture are first separated by chromatography and then detected by the mass spectrometer. When analyzing reactions involving (13C)Methanesulfonyl chloride, Selected Ion Monitoring (SIM) can be utilized. innovareacademics.in In SIM mode, the mass spectrometer is set to detect only specific m/z values, such as the one corresponding to the 13C-labeled fragment. This enhances the sensitivity and selectivity of the analysis, allowing for the detection of trace amounts of labeled products and minimizing interference from background noise. musechem.cominnovareacademics.in

Table 2: Mass-to-Charge (m/z) Ratios for Labeled vs. Unlabeled Methanesulfonyl Fragments

| Fragment | Unlabeled m/z (CH3SO2+) | Labeled m/z (13CH3SO2+) | Mass Difference (Da) |

|---|---|---|---|

| Methanesulfonyl Cation | 79 | 80 | 1 |

Note: The observed m/z values correspond to the most abundant isotopes of sulfur and oxygen.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy in Characterizing Labeled Species

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for identifying functional groups in molecules by probing their vibrational modes. chemicalbook.com In the context of (13C)Methanesulfonyl chloride, the isotopic label induces a subtle but detectable shift in the vibrational frequencies of the bonds connected to the carbon atom. lookchem.com

The most significant effect of the 13C label is observed on the C-S stretching vibration. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the two atoms in the bond. Since 13C is heavier than 12C, the reduced mass of the 13C-S bond is slightly greater than that of the 12C-S bond. This results in a lower vibrational frequency (a shift to a lower wavenumber) for the 13C-S stretch compared to the unlabeled compound.

While the asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O) are the most prominent features in the IR and Raman spectra of methanesulfonyl chloride, the C-S stretch provides a direct probe of the isotopic substitution. lookchem.com By comparing the spectrum of a reaction product with that of the starting material and known reference spectra, the presence of the 13C-labeled mesyl group can be confirmed. spectrabase.com For instance, studies on deuterated methanesulfonyl chloride have shown that isotopic substitution leads to detectable shifts in vibrational frequencies, and similar principles apply to 13C labeling. Raman spectroscopy can be particularly useful for monitoring reactions in situ, as it often provides sharper bands for symmetric vibrations and is less susceptible to interference from aqueous media. nih.gov

Table 3: Characteristic Vibrational Frequencies for Methanesulfonyl Chloride

| Vibrational Mode | Typical Wavenumber Range (cm-1) | Expected Isotopic Shift for 13C Label |

|---|---|---|

| Asymmetric S=O Stretch | ~1350-1380 | Minimal |

| Symmetric S=O Stretch | ~1160-1180 | Minimal |

| C-S Stretch | ~700-780 | Shift to lower wavenumber |

Note: The exact frequencies and the magnitude of the isotopic shift can be influenced by the molecular environment and physical state of the sample.

Advanced Methodologies and Future Directions in 113c Methanesulfonyl Chloride Research

Integration with Flow Chemistry for Continuous Labeled Synthesis

The synthesis of isotopically labeled compounds, including (113C)Methanesulfonyl chloride, is increasingly benefiting from the integration of flow chemistry. This approach offers significant advantages over traditional batch processing, particularly in terms of safety, consistency, and scalability. Continuous flow systems, often employing continuous stirred-tank reactors (CSTRs) or microreactors, provide superior control over reaction parameters such as temperature, pressure, and stoichiometry. mdpi.com This precise control is crucial when working with expensive isotopic precursors to maximize yield and minimize waste.

The use of flow chemistry can mitigate the hazards associated with the preparation of sulfonyl chlorides. mdpi.com For instance, the reaction of methanesulfonyl chloride with sodium azide (B81097) to form methanesulfonyl azide, a potentially hazardous reagent, can be monitored in real-time using online analytics like FlowNMR. researchgate.net This technique provides immediate feedback on reaction progress and the formation of intermediates, allowing for rapid optimization and enhanced safety. researchgate.net The principles of continuous manufacturing, successfully applied to aryl sulfonyl chlorides, demonstrate a significant improvement in space-time yield compared to batch processes. mdpi.com Adapting these automated, continuous systems for this compound production promises to make the synthesis more efficient, safer, and more reliable, facilitating its broader availability for research. mdpi.comgoogle.com

Computational Modeling and Simulation of this compound Reactivity

Computational chemistry provides powerful tools for predicting and understanding the reactivity of this compound without the need for extensive empirical experimentation. Density Functional Theory (DFT) is a particularly valuable method for this purpose. researchgate.net DFT calculations can be used to model key aspects of the molecule's behavior, including its reaction mechanisms and the influence of isotopic labeling. mdpi.com

One of the primary applications of computational modeling is the prediction of kinetic isotope effects (KIEs). By calculating the vibrational frequencies of the C-H bonds versus the 13C-H bonds, researchers can predict how the isotopic substitution will affect reaction rates. Furthermore, DFT simulations allow for the mapping of electron-deficient sites on the molecule, identifying the sulfur center as highly electrophilic and prone to nucleophilic attack. Transition state analysis for reactions such as S_N2 substitutions can elucidate the reaction pathways and predict activation energies, offering insights that correlate well with experimental kinetic data. researchgate.netmdpi.com These computational studies, often performed with software like Gaussian or ORCA, are instrumental in guiding solvent selection and optimizing reaction conditions for syntheses involving this compound.

| Computational Method | Application in this compound Research | Key Insights | Reference |

| Density Functional Theory (DFT) | Prediction of Kinetic Isotope Effects (KIEs) | Quantifies the change in reaction rate upon 13C substitution. | |

| DFT with Transition State Analysis | Elucidation of S_N2 reaction mechanisms | Models the energy profile and structure of the transition state. | researchgate.netmdpi.com |

| DFT with Electron Density Mapping | Identification of reactive sites | Maps electrophilic centers prone to nucleophilic attack. | |

| Molecular Modeling | Calculation of activation energies | Guides selection of solvents and reaction conditions. |

Development of Novel Synthetic Routes for this compound Precursors

The synthesis of this compound fundamentally relies on the availability of a carbon-13 labeled precursor. Traditional methods involve the chlorination of [13C]methanesulfonic acid with reagents like thionyl chloride or the radical reaction of [13C]methane with sulfuryl chloride. wikipedia.orgorgsyn.org While effective, these methods can involve harsh conditions or hazardous reagents.

Recent advancements in synthetic methodology offer safer and more efficient alternatives. A notable development is the NaClO2-mediated oxidative chlorosulfonation. organic-chemistry.org This method allows for the synthesis of sulfonyl chlorides from a variety of precursors, including thiols, disulfides, and S-alkyl isothiourea salts, under milder and more environmentally benign conditions. organic-chemistry.org This approach avoids the use of highly corrosive or toxic chlorinating agents and can be applied to produce this compound by starting with a [13C]methyl thiol derivative. The scalability of this method has been demonstrated, achieving high yields and purity, which is critical for the cost-effective production of isotopically labeled compounds. organic-chemistry.org

| Precursor | Traditional Reagent | Novel Method/Reagent | Advantage of Novel Route | Reference |

| [13C]Methanesulfonic acid | Thionyl Chloride (SOCl2) | - | - | wikipedia.orgorgsyn.org |

| [13C]Methane | Sulfuryl Chloride (SO2Cl2) | - | - | wikipedia.org |

| [13C]Methyl Thiol Derivatives | Gaseous Chlorine (Cl2) | Sodium Chlorite (NaClO2) / HCl | Milder conditions, safer reagents, high yields. | organic-chemistry.org |

Expansion of Applications in Chemical Biology and Materials Science

The unique signature of the 13C isotope makes this compound a powerful tool for applications beyond simple reaction mechanism studies. Its use is expanding into the complex fields of chemical biology and materials science.

In chemical biology, the stable isotope label is invaluable for tracing metabolic pathways using mass spectrometry, analogous to how 35S-labeled methanesulfonyl chloride is used with radioactivity-based detection. ontosight.ai This allows researchers to follow the fate of methanesulfonyl-containing drugs and biomolecules within biological systems. ontosight.ai this compound is used to synthesize isotopically labeled pharmaceuticals, such as phosphodiesterase 9A inhibitors for Alzheimer's research and various sulfonamides with antibacterial activity. pharmaffiliates.com The 13C label provides a clear marker for quantifying the parent molecule and its metabolites. Furthermore, the methanesulfonyl chloride moiety is used to construct chemical probes for identifying protein targets and studying biological processes, such as plant growth promotion. dur.ac.uk

In materials science, sulfonyl chlorides and their derivatives are being explored for their unique properties in creating advanced materials. While much of the focus has been on sulfonyl fluorides for applications in polymer chemistry and high-voltage lithium-metal batteries, the underlying principles apply to sulfonyl chlorides. cas.cnnih.gov The strong noncovalent interactions and packing behavior of the sulfonyl group are of interest in crystal engineering. nih.gov The use of isotopically labeled compounds like this compound can aid in the characterization of these materials and provide insights into their structural and dynamic properties, potentially leading to the design of novel polymers or crystalline materials with tailored functionalities.

Q & A

Q. What are the standard methods for synthesizing sulfonamide derivatives using (113C)methanesulfonyl chloride in academic research?

this compound reacts with primary or secondary amines under controlled conditions (typically in anhydrous solvents like dichloromethane or THF at 0–25°C) to form sulfonamides. A stoichiometric ratio of 1:1 is recommended, with bases such as triethylamine or pyridine to neutralize HCl byproducts. Purification via column chromatography or recrystallization ensures product integrity. This method is critical for synthesizing intermediates in pharmaceutical development .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use chemical-resistant gloves (neoprene or nitrile), sealed goggles, and a lab coat. Work in a fume hood with local exhaust ventilation to avoid inhalation of vapors. Immediate decontamination protocols include rinsing skin/eyes with water for 15 minutes and seeking medical attention for exposure. Store in corrosion-resistant containers away from oxidizers and moisture .

Q. How can researchers characterize the purity and structural integrity of this compound?

Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the methanesulfonyl group (δ ~3.0 ppm for CH₃ in ¹H NMR). Gas chromatography (GC) with flame ionization detection or mass spectrometry (MS) quantifies purity. Cross-reference spectral data with NIST Chemistry WebBook entries (CAS 124-63-0) for validation .

Q. What are the primary hazards associated with this compound in experimental workflows?

The compound is acutely toxic via inhalation (LC₅₀: 174 ppm in rats), causes severe skin/eye corrosion, and releases toxic HCl upon hydrolysis. Chronic exposure may target the respiratory and nervous systems. Implement strict waste disposal protocols to prevent environmental release, as it exhibits moderate aquatic toxicity (BCF: 1.9) .

Q. How should this compound be stored to maintain stability during long-term research projects?

Store in airtight, corrosion-resistant containers (e.g., glass or PTFE-lined) under inert gas (argon/nitrogen) at 2–8°C. Avoid exposure to moisture, heat, or incompatible materials (bases, oxidizers). Regularly inspect containers for leaks or degradation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this compound in dehydration reactions to synthesize acid chlorides?

Use catalytic DMAP (4-dimethylaminopyridine) to accelerate the formation of methanesulfonate esters from carboxylic acids. Reaction temperatures should not exceed 40°C to prevent side reactions. Monitor progress via FT-IR for the disappearance of the carboxylic O-H stretch (~2500–3300 cm⁻¹). Post-reaction, isolate acid chlorides via distillation under reduced pressure .

Q. What methodologies address discrepancies in reported acute toxicity data for this compound across species?

In vivo studies in rodents show species-specific variability (e.g., rats vs. mice). To reconcile data, use interspecies extrapolation models (e.g., allometric scaling) and in vitro assays (e.g., human cell line toxicity screening). Prioritize inhalation exposure studies with real-time vapor concentration monitoring, as described in AEGL guidelines .

Q. How do environmental mobility parameters (e.g., soil Koc) influence the design of ecotoxicity studies for this compound?

With an estimated soil Koc of 6.1, the compound has high mobility, increasing groundwater contamination risks. Design column leaching experiments using standardized OECD soils to simulate environmental transport. Pair with Daphnia magna acute toxicity tests (EC₅₀) to assess aquatic impacts under varying pH and organic carbon conditions .

Q. What experimental strategies mitigate the risk of HCl byproduct formation during sulfonylation reactions with this compound?

Employ scavengers like molecular sieves or silica gel to absorb HCl. Alternatively, use flow chemistry systems to continuously remove gaseous byproducts. Kinetic studies (e.g., inline pH monitoring) can optimize reaction quenching steps to minimize side reactions and improve yield .

Q. How can researchers resolve contradictions in the literature regarding the carcinogenic potential of this compound?

Conduct Ames tests with Salmonella typhimurium strains (TA98, TA100) to assess mutagenicity. Combine with chronic rodent bioassays (OECD TG 451) to evaluate tumorigenicity. Cross-validate findings against epidemiological data from occupational exposure studies, ensuring adherence to GLP standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.